5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is classified as an oxadiazole derivative, characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The specific structure includes an ethoxy group attached to the phenyl ring, which can influence its chemical properties and biological activity. The compound's chemical identifier is CAS number 18233-09-5.
The synthesis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. A common method includes:
The molecular structure of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for characterization. For instance, NMR can provide insights into the hydrogen environments within the molecule, while IR spectroscopy can identify functional groups based on characteristic absorption bands .
5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo several types of chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents used.
The mechanism of action of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is linked to its interactions with biological targets. In medicinal applications, it may act by inhibiting enzymes or disrupting cellular processes through binding to active sites or interfering with metabolic pathways. For example, some studies suggest that derivatives of oxadiazoles exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in treating neurological disorders .
The physical and chemical properties of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine has potential applications in various scientific fields:
The 1,3,4-oxadiazole scaffold was first synthesized in 1965 by Ainsworth through the thermolysis of ethyl (E)-N-formylformohydrazonate under atmospheric pressure. This discovery initiated over 85 years of intensive research into this heterocyclic system, which exhibits exceptional thermal stability due to its resonance energy (≈167.4 kJ/mol). The scaffold’s systematic name (1,3,4-oxadiazole) gradually supplanted early common names like "furodiazole" or "oxybiazole" as its pharmaceutical relevance expanded. By the late 20th century, 1,3,4-oxadiazole derivatives became integral to drug development, culminating in FDA-approved agents such as the antibacterial Furamizole, the antihypertensive Tiodazosin, and the anticancer agent Zibotentan. This evolution highlights the scaffold’s transition from a chemical curiosity to a privileged structure in medicinal chemistry, particularly for central nervous system and oncological therapeutics. The sustained interest stems from the moiety’s metabolic stability and versatility in mimicking peptide bonds, enabling receptor-targeted drug design across diverse disease pathways [5] [8].
The 1,3,4-oxadiazole ring is a planar, electron-deficient aromatic heterocycle incorporating one oxygen and two nitrogen atoms within a five-membered framework (molecular formula C₂H₂N₂O). Its reduced aromaticity compared to furan (where two –CH= groups are replaced by –N= atoms) confers diene-like character, enhancing reactivity in cycloaddition and nucleophilic substitution reactions. Key electronic features include:
5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 18233-09-5) exemplifies structure-driven bioactivity in oxadiazole chemistry. Its molecular architecture combines three pharmacophoric elements:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7